

# Spectroscopic Profile of 1-(1-Bromoethyl)-4-nitrobenzene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(1-Bromoethyl)-4-nitrobenzene

Cat. No.: B170261

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(1-Bromoethyl)-4-nitrobenzene** (CAS No. 19935-81-0). The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supplemented with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, characterization, and drug development.

## Chemical Structure and Properties

Structure:

Molecular Formula:  $C_8H_8BrNO_2$

Molecular Weight: 230.06 g/mol

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1-(1-Bromoethyl)-4-nitrobenzene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.22	Doublet (d)	2H	Aromatic protons (ortho to NO <sub>2</sub> )
7.62	Doublet (d)	2H	Aromatic protons (meta to NO <sub>2</sub> )
5.22	Quartet (q)	1H	Methine proton (-CHBr)
2.08	Doublet (d)	3H	Methyl protons (-CH <sub>3</sub> )

### <sup>13</sup>C NMR Data

No publicly available experimental <sup>13</sup>C NMR data was found for **1-(1-Bromoethyl)-4-nitrobenzene** at the time of this publication. Predicted chemical shifts based on computational models are available in various chemical databases but are not included here to maintain a focus on experimental data.

## Infrared (IR) Spectroscopy

No publicly available experimental IR absorption data was found for **1-(1-Bromoethyl)-4-nitrobenzene** at the time of this publication. Typical characteristic IR absorption bands for similar aromatic nitro compounds and alkyl halides are provided for reference.

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3100-3000	Aromatic C-H stretch
~1600, ~1475	Aromatic C=C stretch
~1530-1500	Asymmetric NO <sub>2</sub> stretch
~1350-1330	Symmetric NO <sub>2</sub> stretch
~860-800	C-N stretch
~700-600	C-Br stretch

## Mass Spectrometry (MS)

No publicly available experimental mass spectrum was found for **1-(1-Bromoethyl)-4-nitrobenzene** at the time of this publication. The predicted monoisotopic mass is 228.9738 u. Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak ( $M^+$ ) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2  $m/z$  units (corresponding to the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

### Synthesis of 1-(1-Bromoethyl)-4-nitrobenzene

A mixture of 1-ethyl-4-nitro-benzene (e.g., 3.4 mL, 25 mmol), N-bromosuccinimide (NBS) (e.g., 4.38 g, 24.6 mmol), and a radical initiator such as benzoyl peroxide (e.g., 0.04g, 0.18 mmol) in a suitable solvent like carbon tetrachloride (e.g., 30 mL) is refluxed for approximately 1 hour. After cooling, the reaction mixture is filtered, and the filtrate is evaporated. The crude product is then purified by flash chromatography on silica gel using an appropriate eluent system (e.g., 2:98 ethyl acetate:hexanes) to yield 1-(1-bromo-ethyl)-4-nitro-benzene as a yellow oil.<sup>[1]</sup>

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 500 MHz for  $^1\text{H}$  nuclei. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

### Infrared (IR) Spectroscopy

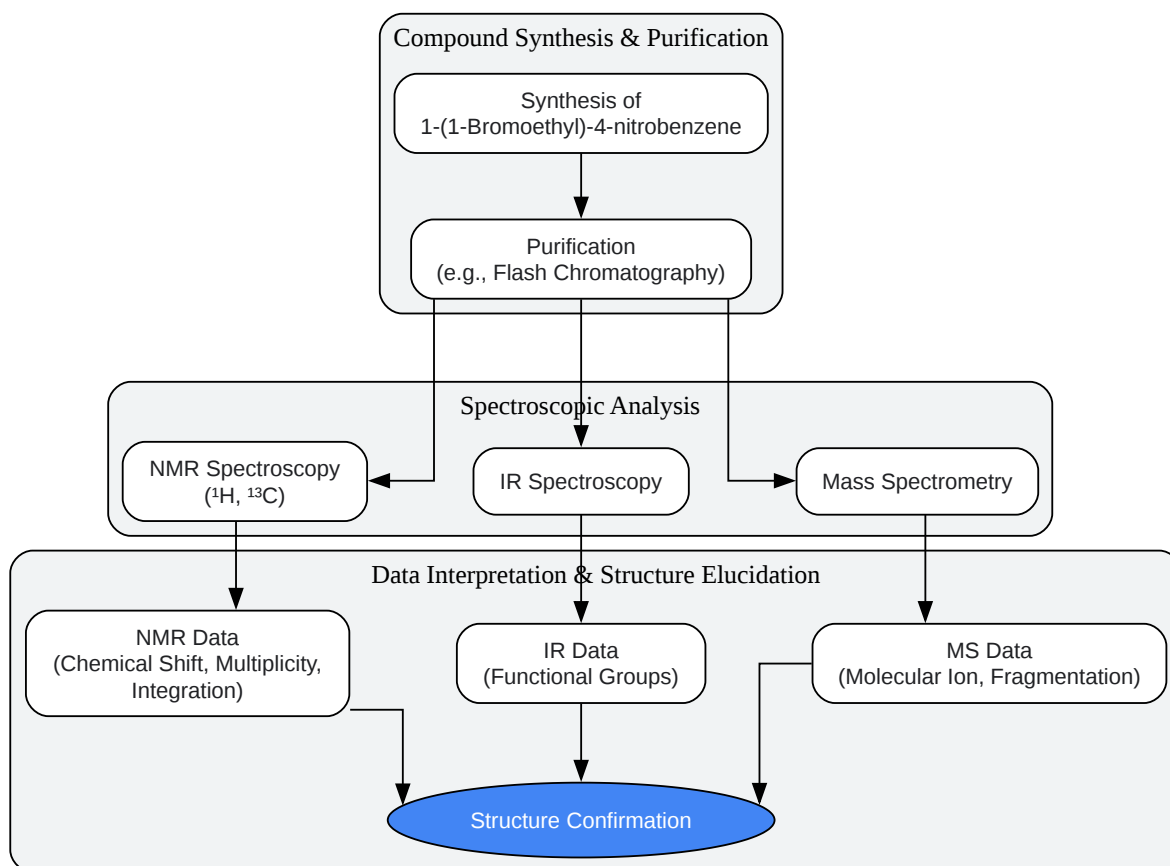
For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectra can be acquired using an electron ionization (EI) source. The sample is introduced into the ion source, which is typically heated to ensure volatilization. The gaseous molecules are then bombarded with a beam of electrons (usually at 70 eV) to induce ionization and fragmentation. The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-(1-Bromoethyl)-4-nitrobenzene**.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(1-Bromoethyl)-4-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170261#spectroscopic-data-of-1-1-bromoethyl-4-nitrobenzene-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)